Wiz-IN-1: DC50 of 0.36 µM Defines Its Potency as a Reference Racemate
Wiz-IN-1 (racemic dWIZ-1) demonstrates a DC50 of 0.36 µM for WIZ inhibition . This is 27-fold less potent than the stereochemically resolved dWIZ-1 (DC50 = 13 nM in primary human erythroblasts) [1]. The difference arises because Wiz-IN-1 is a racemic mixture, whereas dWIZ-1 is the active enantiomer. This quantification establishes Wiz-IN-1 as the appropriate reference compound for studies requiring a defined, lower-potency racemic control or for initial high-throughput screening campaigns where cost and availability are prioritized over maximal degradation efficiency.
| Evidence Dimension | WIZ degradation potency (DC50) |
|---|---|
| Target Compound Data | 0.36 µM (360 nM) |
| Comparator Or Baseline | dWIZ-1: 13 nM |
| Quantified Difference | 27.7-fold less potent |
| Conditions | Biochemical assay for Wiz-IN-1; primary human erythroblasts for dWIZ-1 |
Why This Matters
This 27-fold potency difference defines the appropriate use case for Wiz-IN-1 as a low-cost, high-availability reference standard distinct from the more potent, stereochemically pure dWIZ-1 tool compound.
- [1] IUPHAR/BPS Guide to Pharmacology. dWIZ-1 ligand page. DC50: 13 nM in primary human erythroblasts. View Source
